6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst loading, to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for the development of new chemical entities.
Biology: The compound exhibits potential biological activities, making it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its structural complexity, it is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(3,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
300392-08-9 |
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Molecular Formula |
C16H16N4O3 |
Molecular Weight |
312.32g/mol |
IUPAC Name |
6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H16N4O3/c1-3-22-12-6-9(4-5-11(12)21)14-10(7-17)15(18)23-16-13(14)8(2)19-20-16/h4-6,14,21H,3,18H2,1-2H3,(H,19,20) |
InChI Key |
LCWUCWSHKXOYBD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)O |
Origin of Product |
United States |
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